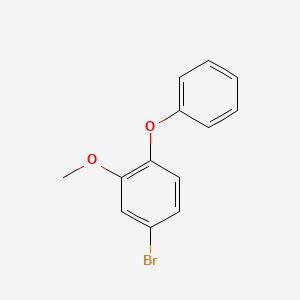

4-Bromo-2-methoxy-1-phenoxy-benzene

Description

Contextual Significance of Diaryl Ether Motifs in Chemical Research

The diaryl ether (DE) motif, characterized by an oxygen atom connecting two aromatic rings, is a privileged and highly significant scaffold in chemistry. vulcanchem.comfluorochem.co.uk This structural unit is prevalent in a vast array of natural products, many of which exhibit potent biological activities. bldpharm.commdma.ch Its presence is also prominent in synthetic organic compounds, where it serves as a cornerstone for the development of pharmaceuticals and agrochemicals. vulcanchem.comfluorochem.co.uk Statistically, the diaryl ether framework is one of the most frequently encountered scaffolds in medicinal chemistry. fluorochem.co.uk

The utility of the diaryl ether linkage stems from its unique physicochemical properties. It imparts a degree of conformational flexibility while maintaining structural integrity, which can be crucial for binding to biological targets. The ether bond is generally stable to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates. chemscene.com As a result, molecules containing this motif have been developed for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antibacterial agents. vulcanchem.comfluorochem.co.uk

Scope and Relevance of Bromo- and Methoxy-Substituted Phenoxybenzenes

The introduction of halogen atoms, such as bromine, and electron-donating groups, like methoxy (B1213986) moieties, onto the phenoxybenzene framework profoundly influences the molecule's steric and electronic properties. These substitutions are a key strategy in medicinal chemistry to fine-tune the biological activity and selectivity of a lead compound.

The bromine atom is a particularly interesting substituent. Its size is comparable to a methyl group, but it possesses different electronic characteristics, including the ability to participate in halogen bonding—a non-covalent interaction that can be critical for molecular recognition at a receptor's binding site. organic-chemistry.org The position of the bromo-substituent can drastically alter a compound's potency and target specificity.

The methoxy group (-OCH₃) is a strong electron-donating group through resonance and can significantly impact a molecule's reactivity and interaction with biological targets. It can form hydrogen bonds, which is a crucial factor for binding affinity. organic-chemistry.org Furthermore, methoxy groups are known to influence the metabolic stability and solubility of compounds. organic-chemistry.org The strategic placement of bromo and methoxy groups on a diaryl ether scaffold, as seen in 4-Bromo-2-methoxy-1-phenoxy-benzene, can therefore lead to compounds with tailored properties for potential applications in drug discovery and materials science. google.comresearchgate.net For instance, various bromo- and methoxy-substituted compounds are investigated for their potential as anticancer agents. organic-chemistry.orggoogle.com

Historical Development of Synthetic Approaches to Diaryl Ethers

The construction of the C-O bond in diaryl ethers has been a long-standing challenge in organic synthesis, leading to the development of several powerful methodologies over the years.

The classical approach is the Ullmann condensation , first reported in 1905. This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. bldpharm.comsioc-journal.cn While foundational, the "classic" Ullmann reaction often requires harsh conditions (high temperatures, stoichiometric copper) and could have limited substrate scope. bldpharm.com Over the decades, significant improvements have been made, including the use of catalytic amounts of copper salts and various ligands to facilitate the reaction under milder conditions. fluorochem.co.ukbldpharm.comsioc-journal.cn

A major breakthrough in C-O bond formation came with the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination , which was extended to etherification. wikipedia.org The Buchwald-Hartwig ether synthesis allows for the coupling of aryl halides or triflates with alcohols and phenols under much milder conditions than the traditional Ullmann reaction. organic-chemistry.orgwikipedia.org This method typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. The choice of ligand is critical and several "generations" of catalyst systems have been developed, expanding the reaction's scope to include a wide variety of functional groups and sterically hindered substrates. wikipedia.org These modern methods represent a significant advancement, offering greater efficiency and functional group tolerance for the synthesis of complex diaryl ethers. organic-chemistry.org

Properties and Synthesis of this compound

While specific research on this compound is not extensively published, its properties can be inferred from available data and its synthesis can be proposed based on established methods for diaryl ether construction.

Below is a table summarizing the known properties of the compound.

| Property | Value |

|---|---|

| CAS Number | 364353-97-9 vulcanchem.com |

| Molecular Formula | C₁₃H₁₁BrO₂ vulcanchem.com |

| Molecular Weight | 279.13 g/mol vulcanchem.com |

| IUPAC Name | 4-bromo-2-methoxy-1-phenoxybenzene vulcanchem.com |

| Purity | Typically offered at ≥97% fluorochem.co.uk |

A plausible synthetic route to this compound is via a copper-catalyzed Ullmann-type coupling reaction. This would involve the reaction of 4-bromo-2-methoxyphenol (B1221611) with a phenylating agent.

Proposed Synthesis via Ullmann-Type Coupling:

Reactants : 4-bromo-2-methoxyphenol and phenylboronic acid.

Catalyst : A copper(I) or copper(II) salt, such as copper(I) iodide (CuI) or copper(II) oxide (CuO).

Base : A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required.

Solvent : A high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Conditions : The reaction mixture would be heated to facilitate the coupling. Modern Ullmann protocols can often be performed at temperatures around 100-120 °C. sioc-journal.cn

The reaction proceeds via the formation of a copper phenoxide intermediate, which then couples with the phenylboronic acid to form the desired diaryl ether product, this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSOFNWXRPCZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 4-Bromo-2-methoxy-1-phenoxy-benzene

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For this compound, the most logical disconnection is the C-O bond of the ether linkage. This leads to two primary precursor synthons: a substituted phenoxide anion and a substituted aryl halide.

This retrosynthetic approach suggests two main forward synthetic pathways:

Pathway A: The reaction of a 4-bromo-2-methoxyphenoxide with a phenyl halide.

Pathway B: The reaction of a phenoxide with a 1,4-dibromo-2-methoxybenzene derivative.

The choice between these pathways depends on the availability and reactivity of the starting materials. For instance, the reactivity of aryl halides follows the general trend I > Br > Cl. mdpi.com

Carbon-Oxygen Bond Formation Methodologies

The formation of the diaryl ether bond is the key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Both palladium and copper-based catalytic systems have been extensively developed for the synthesis of diaryl ethers. These methods offer significant advantages over traditional methods, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope. wikipedia.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This methodology allows for the coupling of a wide range of aryl halides and phenols under relatively mild conditions. organic-chemistry.orgnih.gov

The success of the Buchwald-Hartwig C-O coupling is highly dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. wikipedia.orgwuxiapptec.com Bulky and electron-rich ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. acs.orguwindsor.ca

The development of biarylphosphine ligands has been a significant breakthrough, allowing for the coupling of a broader range of substrates under milder conditions. nih.gov A direct correlation has been observed between the steric bulk of the ligand and the reactivity of the catalyst system. nih.gov For instance, increasing the size of substituents on the non-phosphine containing ring of a biarylphosphine ligand can lead to an increased rate of C-O coupling. nih.gov

Table 1: Common Ligands for Palladium-Catalyzed C-O Coupling

| Ligand Name | Structure | Key Features |

| BrettPhos | (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Effective for coupling primary amines and phenols. libretexts.org |

| NIXANTPHOS | (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) | Used for arylation of weakly acidic C-H bonds. nih.gov |

| BINAP | (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | One of the first reliable ligands for Buchwald-Hartwig reactions. wikipedia.org |

| DPPF | (1,1'-Bis(diphenylphosphino)ferrocene) | Another early and effective bidentate ligand. wikipedia.org |

This table presents a selection of ligands and is not exhaustive.

The generally accepted mechanism for the Buchwald-Hartwig C-O coupling involves a catalytic cycle that begins with the reduction of a Pd(II) precursor to a catalytically active Pd(0) species. wuxiapptec.comlibretexts.org

The key steps are:

Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. wikipedia.orgnih.gov The reactivity order for the aryl halide is typically I > Br > OTf > Cl. wuxiapptec.com

Association and Deprotonation: The alcohol or phenol (B47542) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium alkoxide or phenoxide complex. wikipedia.org

Reductive Elimination: This is the final step where the C-O bond is formed, yielding the diaryl ether and regenerating the Pd(0) catalyst. wikipedia.orgnih.gov

A potential side reaction is the β-hydride elimination from the palladium alkoxide intermediate, which can lead to the formation of hydrodehalogenated arenes and aldehydes or ketones. wikipedia.org

Table 2: Mechanistic Steps in Buchwald-Hartwig C-O Coupling

| Step | Reactants | Product | Key Transformation |

| Catalyst Activation | Pd(II) precatalyst, Ligand | Pd(0)Ln | Reduction of Palladium |

| Oxidative Addition | Pd(0)Ln, Ar-X | LnPd(Ar)(X) | Formation of Pd-Aryl bond |

| Ligand Exchange/ Deprotonation | LnPd(Ar)(X), Ar'-OH, Base | LnPd(Ar)(OAr') | Formation of Pd-OAr' bond |

| Reductive Elimination | LnPd(Ar)(OAr') | Ar-O-Ar', Pd(0)Ln | Formation of C-O bond |

L represents the phosphine ligand, Ar and Ar' represent aryl groups, and X is a halide.

The Ullmann condensation is a classical method for forming C-O bonds, traditionally involving the reaction of an aryl halide with an alcohol or phenol in the presence of stoichiometric amounts of copper at high temperatures. nih.govwikipedia.org The harsh conditions of the traditional Ullmann reaction, often requiring temperatures above 200°C and polar solvents like N-methylpyrrolidone or nitrobenzene, have limited its application. wikipedia.org

Modern advancements have led to the development of milder, catalytic versions of the Ullmann condensation. These improved methods utilize catalytic amounts of copper salts, often in combination with ligands, allowing the reaction to proceed at lower temperatures and with a broader substrate scope. nih.govrhhz.net

Ligands such as salicylaldimines, amino acids, and 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to significantly accelerate the reaction. rhhz.netnih.govresearchgate.net For instance, the use of salicylaldimine ligands allows for the successful coupling of aryl bromides and iodides with various phenols in good yields under milder conditions. rhhz.net

The proposed mechanism for the Ullmann condensation is not as definitively established as the Buchwald-Hartwig reaction. It is believed to involve the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org The reaction likely proceeds through a Cu(I)/Cu(III) catalytic cycle, although a σ-bond metathesis mechanism has also been proposed. wikipedia.org

Table 3: Comparison of Traditional and Modern Ullmann Reactions

| Feature | Traditional Ullmann Condensation | Modern Ullmann-Type Condensation |

| Copper Reagent | Stoichiometric copper powder | Catalytic copper salts (e.g., CuI) |

| Temperature | High (often > 210°C) wikipedia.org | Milder (can be around 100°C) rhhz.net |

| Ligands | Generally not used | Often required (e.g., salicylaldimines, amino acids) rhhz.netnih.gov |

| Substrate Scope | Often limited to activated aryl halides wikipedia.org | Broader, including less reactive aryl bromides acs.org |

| Solvents | High-boiling polar solvents (e.g., NMP, DMF) wikipedia.org | Various organic solvents (e.g., dioxane) rhhz.net |

Nickel-Catalyzed Approaches to Diaryl Ethers

Nickel-catalyzed cross-coupling reactions have become a competitive alternative to the more established palladium- and copper-based methods for the synthesis of diaryl ethers. researchgate.netresearchgate.net Nickel's lower cost and unique reactivity profile make it an attractive option for C-O bond formation. ucla.edu These reactions often tolerate a wide array of functional groups and can be applied to a broad scope of substrates. nih.govprinceton.edu

Mechanistically, nickel-catalyzed cross-couplings can proceed through various pathways, including those involving radical intermediates. princeton.edunih.gov For instance, some reactions are believed to involve the oxidative addition of an organic halide to a Ni(I) species, generating a transient organic radical and a Ni(II) halide. nih.gov This radical can then be captured by another nickel species to form a Ni(III) intermediate, which undergoes reductive elimination to form the C-C or C-O bond. princeton.edunih.gov The development of specific ligands, such as 2,6-bis(N-pyrazolyl)pyridine (bpp), has been crucial in achieving high selectivity and yield in these reactions. nih.govprinceton.edunih.gov

Metal-Free Carbon-Oxygen Bond Formation

While metal-catalyzed methods are powerful, the development of metal-free alternatives is a significant goal in organic synthesis to avoid potential metal contamination in the final products.

Hypervalent Iodine-Mediated Arylation of Phenols

Hypervalent iodine compounds, particularly diaryliodonium salts, have emerged as highly effective reagents for the arylation of a variety of nucleophiles, including phenols, under metal-free conditions. beilstein-journals.orgnih.gov These reagents are generally stable, solid compounds with low toxicity and high reactivity. beilstein-journals.org

Diaryliodonium salts (Ar₂IX) act as versatile electrophilic arylating agents. nih.gov Under metal-free conditions, the reaction with a nucleophile is thought to proceed through the formation of a T-shaped Ar₂I–Nu intermediate. nih.gov This intermediate is formed via ligand exchange of the counter anion with the nucleophile. rsc.org The subsequent step is a ligand coupling (reductive elimination) between the nucleophile and one of the aryl groups, leading to the formation of the desired arylated product and an aryl iodide as a byproduct. beilstein-journals.orgnih.govrsc.org

In the case of unsymmetrical diaryliodonium salts, where the two aryl groups are different, the reaction can lead to a mixture of products. However, by carefully choosing a non-transferable "dummy" aryl group, high chemoselectivity for the transfer of the desired aryl group can be achieved. rsc.org The electronic properties of the aryl groups play a significant role, with the more electron-poor aryl group generally being transferred preferentially. nih.gov

Metal-free arylation of phenols using diaryliodonium salts has demonstrated a broad substrate scope and good functional group tolerance. organic-chemistry.orgresearchgate.net These methods can be used to synthesize a wide variety of diaryl ethers, including sterically hindered ones that are often challenging to obtain via metal-catalyzed routes. organic-chemistry.org

The reactions are often performed under mild conditions and can tolerate sensitive functional groups such as halo-substituents and racemization-prone amino acid derivatives. organic-chemistry.org This makes the methodology particularly attractive for applications in the synthesis of complex molecules, including pharmaceuticals. organic-chemistry.org The development of one-pot procedures, where the diaryliodonium salt is generated in situ from an aryl iodide, further enhances the practicality of this approach. digitellinc.comdigitellinc.com

Table 2: Functional Group Tolerance in Metal-Free Arylation of Phenols

| Substrate Class | Outcome | Conditions | Reference |

| Sterically hindered phenols | High-yielding synthesis of bulky diaryl ethers | Mild, metal-free | organic-chemistry.org |

| Phenols with halo-substituents | Tolerated | Mild, metal-free | organic-chemistry.org |

| Phenolic amino acid derivatives | No racemization observed | Mild, metal-free | organic-chemistry.org |

| Heteroaromatic phenols | Tolerated | Mild, metal-free | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Routes to Diaryl Ethers

The formation of the diaryl ether bond is a critical step in the synthesis of this compound. Nucleophilic Aromatic Substitution (SNAr) provides a classical and effective pathway for this transformation. The reaction typically involves the displacement of a leaving group from an activated aromatic ring by a nucleophile. acsgcipr.org

The general mechanism proceeds through a two-step addition-elimination process. libretexts.org A nucleophile, such as a phenoxide, attacks the carbon atom bearing the leaving group (e.g., a halide) on the aromatic ring. libretexts.org This attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho and/or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate. tandfonline.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether product. libretexts.org

For the synthesis of the target compound, a potential SNAr strategy could involve the reaction of an appropriately substituted aryl halide with a phenoxide. For instance, 4-bromo-1-fluoro-2-methoxybenzene could serve as the electrophilic partner, reacting with sodium phenoxide. The fluorine atom is an excellent leaving group for SNAr reactions. acsgcipr.org Alternatively, a phenoxide bearing the methoxy (B1213986) group could be reacted with an aryl halide containing the bromo-substituent.

The choice of solvent and base is crucial for the success of SNAr reactions. Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. acsgcipr.org Common bases used to generate the phenoxide in situ include potassium carbonate, cesium carbonate, and sodium hydride. walisongo.ac.idacs.org

Table 1: Typical Conditions for SNAr Diaryl Ether Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | Aryl fluorides, Aryl chlorides | Substrate with leaving group. Fluorides are often most reactive. acsgcipr.org |

| Nucleophile | Phenols, Alkoxides | Attacking species. acsgcipr.org |

| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenol to form the more reactive phenoxide. walisongo.ac.idacs.org |

| Solvent | DMF, DMSO, NMP, THF | Dipolar aprotic solvents enhance nucleophilicity. acsgcipr.orgacs.org |

| Temperature | Room temperature to >140 °C | Dependent on the reactivity of the specific substrates. walisongo.ac.id |

Introduction of Halogen and Methoxy Functionalities

The synthesis of this compound requires the regioselective introduction of both a bromine atom and a methoxy group onto the phenoxy-benzene scaffold. The order of these functionalization steps is critical to ensure the correct substitution pattern. Typically, these groups are introduced via electrophilic aromatic substitution or specialized C-H functionalization reactions.

Bromination of the aromatic ring is a key step. Given a precursor such as 2-methoxyphenoxybenzene, the existing methoxy and phenoxy groups, both being ortho-, para-directors, will influence the position of the incoming electrophile. The challenge lies in achieving high selectivity for the desired C4 position.

Oxidative bromination offers a greener and safer alternative to the use of elemental bromine. nih.gov These methods generate a highly electrophilic bromine species (Br⁺) in situ from a benign bromide salt, such as NaBr, KBr, or HBr, using an oxidant. nih.govnih.gov A common system involves hydrogen peroxide (H₂O₂) as the oxidant in combination with hydrobromic acid (HBr), with water being the only byproduct. nih.gov This approach avoids the handling of hazardous and corrosive liquid bromine. Other systems utilize catalysts to facilitate the oxidation of bromide. For example, certain flavin-mimicking catalysts can enable aerobic oxidative bromination, using oxygen from the air as the terminal oxidant. nih.gov

Table 2: Examples of Oxidative Bromination Systems

| Bromide Source | Oxidant | Catalyst/Conditions | Reference |

|---|---|---|---|

| HBr | H₂O₂ | Light irradiation (photocatalytic) | nih.gov |

| LiBr | O₂ (air) | Alloxan / L-ascorbic acid | nih.gov |

These techniques can be applied to electron-rich aromatic substrates, such as substituted diaryl ethers, to achieve efficient bromination under mild conditions. nih.gov

The choice of solvent can significantly influence the regiochemical outcome of electrophilic bromination, particularly for substrates containing directing groups like hydroxyls or methoxy groups. youtube.com The solvent can interact with the substrate or the brominating agent, altering the steric and electronic environment around the aromatic ring.

For instance, in the bromination of substituted phenols with N-bromosuccinimide (NBS), non-coordinating solvents like toluene (B28343) can lead to the formation of a hydrogen bond between the phenolic proton and the oxygen of NBS. youtube.com This interaction brings the brominating agent into close proximity to the ortho position, favoring ortho-bromination. youtube.com Conversely, when the reaction is performed in a coordinating solvent like acetonitrile, the solvent itself forms a hydrogen bond with the phenol. youtube.com This shields the ortho positions, leading to a selective attack at the sterically less hindered para position. youtube.com While the target molecule contains a methoxy group instead of a hydroxyl, similar solvent-directing effects can be exploited to control the regioselectivity of bromination on a 2-methoxyphenoxybenzene precursor.

Table 3: Solvent Effect on Regioselectivity of Bromination of 2-isopropylphenol (B134262) with NBS

| Solvent | Ortho-Product Yield | Para-Product Yield | Rationale | Reference |

|---|---|---|---|---|

| Toluene | 96% | - | H-bonding between substrate and NBS directs to ortho position. | youtube.com |

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis due to their mild oxidizing properties and high selectivity. arkat-usa.orgacs.org Compounds such as (diacetoxyiodo)benzene (B116549) (PIDA) and iodosylbenzene can be used in combination with a halide source to achieve efficient halogenation of organic substrates. arkat-usa.orgnih.gov

For bromination, a system comprising a hypervalent iodine(III) reagent and a bromide salt like sodium bromide (NaBr) or tetrabutylammonium (B224687) bromide (TBAB) can be employed. nih.gov These reagents activate the bromide source to generate an electrophilic bromine species under non-acidic conditions, which is advantageous for sensitive substrates. The chemoselectivity of these reactions can often be tuned by the choice of the bromine source. nih.gov For instance, the PIDA/TBAB system has been shown to be specific for the mono-bromination of terminal alkynes. nih.gov This high level of control makes hypervalent iodine reagents suitable for the selective bromination of complex molecules, including electron-rich diaryl ethers, en route to compounds like this compound. acs.org

Table 4: Common Hypervalent Iodine(III) Reagents in Synthesis

| Reagent | Structure | Common Applications |

|---|---|---|

| (Diacetoxyiodo)benzene (PIDA) | PhI(OAc)₂ | Oxidations, Halogenations |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | PhI(OCOCF₃)₂ | Oxidative couplings, Dearomatizations |

| Iodosylbenzene | (PhIO)n | Oxygen transfer reactions |

The introduction of the methoxy group at the C2 position, ortho to the phenoxy substituent, requires a highly selective methoxylation method. While classical Williamson ether synthesis on a pre-functionalized phenol is an option, modern C-H activation strategies offer more direct routes.

A notable development is the palladium/norbornene (Pd/NBE) cooperative catalysis for the ortho-C–H methoxylation of aryl halides. nih.gov This methodology allows for the direct conversion of an aromatic C-H bond to a C-O bond. nih.gov The reaction uses a unique polarity-reversed N,N-bissulfonylmethoxyamine reagent as the electrophilic source of the methoxy group. nih.gov This approach could be applied to a substrate like 4-bromo-1-phenoxybenzene, where the palladium catalyst directs the functionalization to the C-H bond ortho to the directing phenoxy group, thereby installing the methoxy group at the desired C2 position. The reaction demonstrates broad substrate scope and high functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.gov

Table 5: Key Components for Pd/NBE-Catalyzed Ortho-C–H Methoxylation

| Component | Example | Role in Catalytic Cycle | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Forms the active Pd(0) species. | nih.gov |

| Mediator | C7-bromo-substituted Norbornene | Facilitates ortho-C-H activation via an Arylnorbornyl-Pd intermediate. | nih.gov |

| Electrophile | N,N-Bissulfonylmethoxyamine | Serves as the electrophilic "MeO⁺" source. | nih.gov |

| Substrate | Aryl Halide (e.g., Aryl Bromide) | Undergoes oxidative addition to Pd(0). | nih.gov |

Selective Methoxy Group Installation

Williamson Ether Synthesis for Aromatic Methoxy Groups

The Williamson ether synthesis is a classic and versatile method for forming ethers, including those with aromatic methoxy groups. jk-sci.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing a molecule like this compound, this would typically involve the deprotonation of a corresponding phenol to form a phenoxide, which then acts as a nucleophile. youtube.com

The synthesis of aryl ethers using this method often employs bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). jk-sci.com The choice of solvent is also critical, with dipolar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) being favored to minimize side reactions such as dehydrohalogenation. jk-sci.com It is important to note that while this method is effective for many substrates, diaryl ethers cannot be readily prepared from phenoxides and unactivated aryl halides without the presence of a catalyst, such as a copper(I) salt in the Ullmann condensation. jk-sci.com

The mechanism proceeds via a backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide, resulting in the formation of the ether and a metal halide salt. wikipedia.org For the synthesis to be efficient, the alkylating agent should ideally be a primary halide to avoid elimination reactions, which are more prevalent with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

SNAr Reactions for Methoxy Installation

Nucleophilic Aromatic Substitution (SNAr) presents another important pathway for the installation of methoxy groups on an aromatic ring. This reaction is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For instance, the reaction of p-bromonitrobenzene with a methoxide (B1231860) ion (CH₃O⁻) readily forms p-nitromethoxybenzene. libretexts.org The reaction proceeds through an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

The reactivity in SNAr reactions is influenced by the nature of the nucleophile, with more nucleophilic reagents leading to faster reactions. libretexts.org While simple aryl halides are generally unreactive towards nucleophiles, the presence of activating groups significantly enhances their susceptibility to substitution. libretexts.org In some cases, SNAr reactions can be facilitated even on unactivated arenes through mechanisms like homolysis-enabled electronic activation. osti.gov

Green Chemistry Principles in Diaryl Ether Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org In the synthesis of diaryl ethers, these principles are increasingly being applied to develop more environmentally benign and sustainable methods. nih.gov

Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the use of alternative energy sources to drive reactions. paperpublications.orgnih.gov The goal is to maximize atom economy, minimize waste, and conduct syntheses under milder conditions. nih.gov

Solvent-Free and Aqueous Reaction Conditions

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. rsc.org Consequently, performing reactions under solvent-free conditions or in environmentally benign solvents like water is highly desirable. rsc.orgresearchgate.net

Solvent-free, or dry media, reactions involve the direct interaction of reagents, sometimes supported on solid materials like alumina (B75360) or silica. nih.gov This approach can lead to shorter reaction times and simplified product isolation. researchgate.net

Water, being non-toxic, non-flammable, and readily available, is an attractive green solvent. d-nb.info While the low solubility of many organic compounds in water can be a challenge, the use of surfactants or sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can create micelles or "nanoreactors" that facilitate the reaction between non-polar reactants in an aqueous medium. d-nb.info These methods have been successfully applied to SNAr reactions for the synthesis of pharmaceutically relevant building blocks under mild conditions. d-nb.info

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. acs.orgnih.govnih.gov By directly coupling with the molecules in the reaction mixture, microwaves can lead to rapid and uniform heating, often resulting in dramatically reduced reaction times, increased yields, and cleaner reactions with fewer byproducts. acs.orgacs.orgdergipark.org.tr

In the context of diaryl ether synthesis, microwave assistance has been particularly effective for SNAr-based reactions. acs.orgnih.govcapes.gov.br For example, the direct coupling of phenols with electron-deficient aryl halides can be achieved in high yields within minutes without the need for a catalyst. acs.orgacs.orgcapes.gov.br The use of high-boiling point solvents like DMSO is common in these reactions due to their ability to be heated rapidly by microwaves. acs.org The workup procedure for these reactions is often simple, involving filtration and washing of the product. acs.orgacs.org

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, as it reduces waste and the cost associated with the catalyst. acs.org In diaryl ether synthesis, particularly through Ullmann-type couplings, significant efforts have been made to replace traditional stoichiometric copper reagents with catalytic systems that can be easily recovered and reused. acs.orgrsc.org

One promising approach involves the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. researchgate.net This allows for easy separation of the catalyst from the reaction mixture by filtration. Examples include copper(I)-exchanged zeolites, such as Cu(I)-USY, which have proven to be efficient and recyclable catalysts for the Ullmann-type synthesis of diaryl ethers under ligand-free conditions. acs.org These catalysts can often be reused multiple times without a significant loss of activity. acs.orgresearchgate.net

Other recyclable systems include catalysts supported on magnetic nanoparticles, which can be conveniently separated from the reaction medium using an external magnet. rsc.org Palladium-based catalysts immobilized on various supports have also been developed and shown to be effective and recyclable for C-O cross-coupling reactions. researchgate.net

| Synthetic Method | Key Features | Typical Reagents/Conditions | Advantages | Limitations |

| Williamson Ether Synthesis | S | Alkoxide, primary alkyl halide, base (e.g., NaOH, K₂CO₃), solvent (e.g., DMSO, DMF) jk-sci.comwikipedia.org | Versatile, well-established | Prone to elimination with secondary/tertiary halides; unactivated aryl halides require a catalyst jk-sci.commasterorganicchemistry.com |

| SNAr Reactions | Addition-elimination mechanism | Activated aryl halide, nucleophile (e.g., CH₃O⁻), electron-withdrawing groups on the aromatic ring libretexts.org | Effective for activated substrates, can be fast | Requires specific substitution patterns on the aromatic ring libretexts.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Microwave irradiation, often with a high-boiling point solvent (e.g., DMSO) acs.org | Increased yields, reduced byproducts, faster reactions acs.orgacs.org | Requires specialized equipment |

| Recyclable Catalytic Systems | Heterogeneous or supported catalysts | Cu(I)-zeolites, Pd on magnetic nanoparticles acs.orgrsc.org | Catalyst can be recovered and reused, reduces waste and cost acs.orgresearchgate.net | Catalyst deactivation can occur over time |

| Solvent-Free/Aqueous Conditions | Elimination or use of green solvents | No solvent or water (sometimes with surfactants or polymers) researchgate.netd-nb.info | Environmentally friendly, simplified workup nih.govresearchgate.net | Solubility issues with organic reactants in water d-nb.info |

Chemical Reactivity and Derivatization Studies

Reactivity of the Bromo Substituent

The carbon-bromine bond is a key handle for introducing molecular diversity. Its susceptibility to a variety of transformations makes it a prime target for synthetic chemists.

Cross-Coupling Reactions at the Bromine Site (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in 4-Bromo-2-methoxy-1-phenoxy-benzene serves as an excellent electrophilic partner in these transformations.

While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established behavior of similar aryl bromides. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a highly effective method for creating biaryl structures. It is anticipated that this compound would readily react with various boronic acids or their esters in the presence of a palladium catalyst and a suitable base to yield substituted phenoxybenzene derivatives.

Similarly, the Sonogashira coupling with terminal alkynes and the Heck coupling with alkenes would provide access to alkynyl and vinyl-substituted phenoxybenzenes, respectively. The choice of catalyst, ligands, base, and solvent would be critical in optimizing these reactions to achieve high yields and selectivity.

Table 1: Predicted Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst (Example) | Base (Example) | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Aryl-substituted 2-methoxy-1-phenoxy-benzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Alkynyl-substituted 2-methoxy-1-phenoxy-benzene |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | Alkenyl-substituted 2-methoxy-1-phenoxy-benzene |

Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging under standard conditions. The presence of the electron-donating methoxy (B1213986) group deactivates the ring towards nucleophilic attack. However, under forcing conditions or with the use of highly activated nucleophiles and specialized catalytic systems, displacement of the bromine could potentially be achieved. For instance, copper-catalyzed Ullmann-type reactions could be employed to introduce nitrogen, oxygen, or sulfur nucleophiles at the 4-position.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic reagent. uwindsor.ca This reaction is particularly useful for creating nucleophilic carbon centers that can then react with a variety of electrophiles.

Treating this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely result in a rapid lithium-halogen exchange to form the corresponding aryllithium species. This highly reactive intermediate can then be trapped with electrophiles like aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides, thereby introducing a wide range of functional groups at the 4-position. The rate of exchange generally follows the trend I > Br > Cl, making the bromo-substituent well-suited for this transformation.

Alternatively, the formation of a Grignard reagent is another possibility, typically by reacting the aryl bromide with magnesium metal. This provides a less reactive but still highly useful organometallic intermediate for subsequent functionalization.

Transformations Involving the Methoxy Group

The methoxy group offers another avenue for the derivatization of this compound.

Demethylation Strategies

Cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common and important transformation. This can be achieved using various reagents. Boron tribromide (BBr₃) is a classic and highly effective reagent for the demethylation of aryl methyl ethers. The reaction typically proceeds under mild conditions and gives high yields of the corresponding phenol. Other Lewis acids or strong protic acids like HBr can also be employed for this purpose. Recent advances have also explored photocatalyzed deprotection strategies for phenolic ethers.

Oxidation Reactions of Methoxy Group

While less common than demethylation, the oxidation of a methoxy group on an aromatic ring can be achieved under specific conditions. Strong oxidizing agents could potentially lead to the formation of a quinone-like structure, although this would likely be accompanied by other side reactions given the sensitive nature of the phenoxy group. More controlled oxidation might be possible using specific reagents or catalytic systems, but this area of reactivity for this particular molecule remains largely unexplored in the literature.

This compound is a molecule primed for a multitude of chemical transformations. The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions and metal-halogen exchange, opening the door to a vast array of derivatives. Concurrently, the methoxy group can be readily converted to a phenol, providing another site for functionalization. The strategic application of these reactions allows for the synthesis of complex molecular architectures, underscoring the importance of this compound as a valuable building block in organic synthesis. Further research into the specific reaction conditions and scope of these transformations will undoubtedly continue to unlock its full synthetic potential.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

Conformation and Torsion Angle Analysis

The conformation of diaryl ethers is primarily defined by the torsion angles around the C-O-C linkage, which dictate the relative orientation of the two aromatic rings. In the analogous compound, 4-Benzyloxy-2-bromo-1-methoxybenzene, the phenyl ring and the bromomethoxyphenyl ring are nearly orthogonal to each other, with a significant dihedral angle of 72.6(3)° nih.gov. This twisted conformation is a common feature in diaryl ethers, arising from the need to minimize steric hindrance between the ortho-substituents on the phenyl rings and the bridging oxygen atom.

For 4-Bromo-2-methoxy-1-phenoxy-benzene, the key torsion angles would be C(ar)-O-C(ar)-C(ar). Based on the analogue, the torsion angles involving the central oxygen atom are expected to be significant, indicating a non-planar arrangement. For instance, in 4-Benzyloxy-2-bromo-1-methoxybenzene, the O2—C4—C5—C6 and C8—C9—C10—C11 torsion angles are reported as 178.5(6)° and 176.5(6)° respectively, indicating that the central oxygen and associated carbon atoms are nearly coplanar with their respective rings nih.gov. The methoxy (B1213986) group is generally observed to be nearly coplanar with its attached benzene (B151609) ring to facilitate resonance effects nih.govresearchgate.net.

Table 1: Key Torsion Angles in an Analogous Structure (4-Benzyloxy-2-bromo-1-methoxybenzene)

| Torsion Angle | Value (°) | Reference |

|---|---|---|

| O2—C4—C5—C6 | 178.5(6) | nih.gov |

| C8—C9—C10—C11 | 176.5(6) | nih.gov |

Data presented for 4-Benzyloxy-2-bromo-1-methoxybenzene as a close structural analogue of this compound.

Intermolecular Interactions and Crystal Packing

In addition to C-H···O interactions, the presence of a bromine atom introduces the possibility of halogen bonding (Br···Br or Br···O) and other specific interactions like C-H···Br hydrogen bonds or C-Br···π interactions, which have been observed in other brominated aromatic compounds mdpi.com. The molecular packing is also likely to involve π-π stacking interactions between the aromatic rings of adjacent molecules, although the significant twist between the rings within a single molecule might influence the nature of these stacking arrangements researchgate.netmdpi.com. The interplay of these various weak interactions dictates the final crystal lattice.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Description |

|---|---|

| C-H···O | Weak hydrogen bonds involving aromatic or methoxy hydrogens and ether or methoxy oxygens. |

| C-H···Br | Weak hydrogen bonds between C-H donors and the bromine atom as an acceptor. |

| Br···Br/Br···O | Halogen bonding, where the electropositive region on the bromine atom interacts with a nucleophile. |

| π-π Stacking | Interactions between the electron clouds of the aromatic rings of neighboring molecules. |

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice nih.govscirp.org. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular volumes, and various properties can be mapped onto this surface. The normalized contact distance (dnorm) map is particularly useful, where red spots indicate contacts shorter than the van der Waals radii, highlighting significant intermolecular interactions nih.gov.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following:

H···H contacts: Typically, these are the most abundant interactions and appear as a large, diffuse region in the fingerprint plot nih.gov.

O···H/H···O contacts: These would appear as distinct "wings" in the fingerprint plot and correspond to C-H···O hydrogen bonds mdpi.comnih.gov.

Br···H/H···Br contacts: These would represent the C-H···Br interactions.

Br···C/C···Br contacts: These would highlight the presence of C-Br···π interactions nih.gov.

The two-dimensional fingerprint plot is a histogram of the internal (di) and external (de) distances from the Hirshfeld surface to the nearest nucleus. It provides a quantitative summary of the intermolecular contacts in the crystal. The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated from the fingerprint plot, offering a detailed understanding of the relative importance of the different forces in the crystal packing nih.govresearchgate.net. For instance, in a related brominated compound, H···H contacts accounted for 29.7% of the surface, while O···H/H···O and Br···C/C···Br contacts contributed 17.9% and 5.6%, respectively nih.gov.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For substituted diphenyl ethers like 4-bromo-2-methoxy-1-phenoxy-benzene, DFT methods such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d) or 6-311+G(d) to achieve reliable results. researchgate.netresearchgate.net

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the minimum energy conformation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.90 Å | The distance between the carbon and bromine atoms. |

| C-O (ether) Bond Length | ~1.40 Å | The length of the bonds connecting the ether oxygen to the phenyl rings. |

| C-O-C (ether) Bond Angle | ~118-120° | The angle formed by the ether linkage. |

| Phenyl Ring Torsional Angle | ~60-70° | The twist of one phenyl ring relative to the other around the ether linkage. |

Note: These values are illustrative and based on typical results for similar halogenated diphenyl ethers from computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.

For this compound, an MEP analysis would likely reveal the following:

Red/Yellow Regions (Negative Potential): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the ether and methoxy (B1213986) groups due to their high electronegativity.

Blue Regions (Positive Potential): These electron-deficient areas are prone to nucleophilic attack. Such regions might be found near the hydrogen atoms of the phenyl rings.

Halogen Bonding: The bromine atom can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential site for halogen bonding interactions.

Computational studies on bromo-methoxy substituted aromatic compounds confirm that MEP maps are crucial for understanding intermolecular interactions. scielo.br

In this compound, significant hyperconjugative interactions would be expected between:

The lone pairs of the ether and methoxy oxygen atoms and the antibonding orbitals (π*) of the aromatic rings.

The π orbitals of the phenyl rings and the antibonding orbitals of adjacent C-C or C-H bonds.

The strength of these interactions, quantified by the stabilization energy (E(2)), reveals the extent of electron delocalization and its contribution to molecular stability. Studies on similar systems utilize NBO analysis to examine the stability derived from such intermolecular and intramolecular interactions. scielo.br

Table 2: Illustrative Major Hyperconjugative Interactions and Stabilization Energies for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O-ether) | π* (C-C of phenyl ring) | High |

| LP (O-methoxy) | π* (C-C of phenyl ring) | High |

| π (C=C) | π* (C=C) | Moderate |

Note: This table is for illustrative purposes, showing the type of data obtained from an NBO analysis. LP denotes a lone pair orbital.

Fukui functions are used within DFT to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. By analyzing the change in electron density as an electron is added or removed, one can predict which atoms are most likely to participate in a reaction.

Electrophilic Attack (): The sites most susceptible to attack by an electrophile are identified by the Fukui function . In this compound, these would likely be the carbon atoms on the phenyl rings that are activated by the electron-donating methoxy and phenoxy groups.

Nucleophilic Attack (): The sites most prone to attack by a nucleophile are indicated by . These could include carbon atoms bonded to the electronegative bromine or oxygen atoms.

This analysis is crucial for understanding the regioselectivity of chemical reactions involving the molecule.

Mechanistic Studies and Reaction Pathway Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway and understand the factors that control reaction rates and outcomes.

For a molecule like this compound, computational methods could be used to study various reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) that are common for aryl bromides. researchgate.net DFT calculations can elucidate the role of ligands and catalysts in such reactions. For example, studies on related systems have used DFT to understand how ligands like DPEphos, a diphenyl ether-based phosphine (B1218219), can control reaction selectivity. acs.org These computational investigations provide insights into the activation barriers of different reaction steps, helping to optimize reaction conditions for desired products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom. By comparing these predicted values with experimental spectra, a definitive assignment of the signals can be made. Theoretical studies on halogenated diphenyl ethers have shown good agreement between calculated and experimental NMR data. researchgate.net The chemical shifts are highly sensitive to the electronic environment, so the presence of the bromo, methoxy, and phenoxy groups will cause distinct shifts in the signals of nearby nuclei. For instance, protons and carbons attached to or near the electronegative oxygen and bromine atoms are expected to appear at a lower field (higher ppm value) in the NMR spectrum. youtube.comlibretexts.org

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |

| C-Br | 115-120 | 110-125 |

| C-O (methoxy) | 145-150 | 140-155 |

| C-O (ether, bromo-substituted ring) | 150-155 | 145-160 |

| C-O (ether, phenoxy ring) | 155-160 | 150-165 |

| C (methoxy group) | 55-60 | 55-65 |

Note: These values are illustrative, based on general trends for substituted aromatic ethers, to demonstrate the correlation between predicted and experimental data.

Conformational Analysis and Energy Landscapes

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the conformational analysis and energy landscapes of this compound. While computational studies are a common approach to understanding the three-dimensional structure and energetic properties of molecules, no dedicated studies providing detailed potential energy surfaces, rotational barriers, or stable conformer geometries for this particular compound appear to be publicly available at this time.

The conformational flexibility of this compound is primarily determined by the rotation around the two C-O-C ether linkages. The dihedral angles associated with these bonds dictate the relative orientation of the two aromatic rings. The presence of substituents on the phenoxy ring (a bromo and a methoxy group) introduces steric and electronic factors that would be expected to influence the molecule's preferred shape and the energy barriers between different conformations.

In the absence of specific data for this compound, general principles from studies on substituted diphenyl ethers can provide a hypothetical framework. For such molecules, the potential energy landscape is often characterized by several local minima corresponding to different stable or metastable conformers. These conformers would differ in the torsion angles of the C-O-C bonds. The global minimum would represent the most stable, and thus most populated, conformation at equilibrium. Transition states on the energy landscape would correspond to the energy maxima that separate these minima, defining the rotational barriers.

A theoretical investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface as a function of the key dihedral angles. Such a study would yield precise data on the geometries of stable conformers and the energy differences between them.

Interactive Data Table: Hypothetical Conformational Data

Without experimental or specific computational results, it is not possible to provide an accurate data table. A hypothetical table based on anticipated results from a computational study is presented below for illustrative purposes. The values are purely speculative and intended to demonstrate the type of data that a conformational analysis would provide.

| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°C-O-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | 30 | 150 | 0.00 |

| Local Minimum 1 | -30 | -150 | 1.20 |

| Local Minimum 2 | 90 | 90 | 2.50 |

| Transition State 1 | 0 | 0 | 4.50 |

| Transition State 2 | 90 | 0 | 5.00 |

Note: The data in this table is hypothetical and for illustrative purposes only. No published research is available to substantiate these values.

Further experimental work, such as X-ray crystallography on a single crystal of the compound, or detailed computational analysis would be required to generate factual data for the conformational properties of this compound.

Advanced Applications in Materials Science and Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The primary documented role of 4-Bromo-2-methoxy-1-phenoxy-benzene is as a chemical intermediate in the construction of complex heterocyclic compounds. Its utility is demonstrated in the synthesis of substituted imidazopyrazines and imidazotriazines, which are investigated as potential tyrosine kinase inhibitors for pharmaceutical applications. google.comgoogleapis.com

The synthesis of this compound itself involves a copper-catalyzed Chan-Lam coupling reaction. In this process, 4-bromo-2-methoxyphenol (B1221611) is reacted with phenylboronic acid. The presence of the bromine atom on the resulting diaryl ether product provides a reactive site for subsequent cross-coupling reactions, allowing for its incorporation into larger, more complex molecular frameworks. This makes it a crucial building block in multi-step synthetic pathways aimed at producing biologically active molecules. google.comgoogleapis.com

Table 1: Synthesis of this compound google.comgoogleapis.com

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Product |

|---|---|---|---|---|

| 4-bromo-2-methoxyphenol | Phenylboronic acid | Cupric acetate, Triethylamine (TEA), 4Å molecular sieves | Dichloromethane (DCM) | This compound |

Building Blocks for Specialized Materials

While the molecular architecture of this compound suggests its potential as a monomer or precursor for specialized materials, specific research detailing these applications is not prevalent in the reviewed literature.

There is no specific information available in the searched scientific literature documenting the use of this compound as a precursor for optoelectronic devices.

There is no specific information available in the searched scientific literature detailing the use of this compound as a component in polymer chemistry for the synthesis of polyethers or other polymers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-methoxy-1-phenoxy-benzene, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis involves protecting the hydroxyl group of 4-methoxyphenol (e.g., acetylation), followed by bromination at the ortho-position using N-bromosuccinimide (NBS) in CH₃CN. Subsequent hydrolysis and re-protection with benzyl bromide yield the target compound . Optimization includes adjusting reaction temperature (e.g., 0–25°C for bromination), solvent polarity (acetonitrile for regioselectivity), and stoichiometric ratios (1:1.2 substrate:NBS). Purity (>98%) is confirmed via HPLC or GC analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous structural confirmation. For example, single-crystal studies (R factor = 0.055) reveal bond lengths (C–Br: ~1.89 Å) and dihedral angles between aromatic rings .

- NMR : ¹H NMR (CDCl₃) shows distinct signals for methoxy (δ ~3.8 ppm) and benzyloxy groups (δ ~5.0 ppm). ¹³C NMR confirms bromine’s deshielding effect (C-Br: δ ~115 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 263.08) .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of bromination in methoxy-substituted benzene derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. For 4-methoxyphenol, the ortho-position to the methoxy group is more reactive due to resonance stabilization of the intermediate sigma complex. Fukui indices (electrophilicity) and molecular electrostatic potential maps guide synthetic design . Experimental validation via comparative synthesis (e.g., using NBS vs. Br₂) aligns with computational predictions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for brominated aromatic compounds?

- Methodological Answer :

- Data triangulation : Cross-validate NMR (solution-state) with X-ray (solid-state) data. For example, dynamic effects in solution (e.g., rotational barriers) may cause NMR splitting not observed in crystallography .

- Statistical validation : Use R factors (<0.06 for high-quality crystals) and goodness-of-fit (GOF) metrics to assess crystallographic reliability. Discrepancies in bond lengths >0.02 Å warrant re-measurement .

- Dynamic NMR experiments : Variable-temperature studies identify conformational flexibility that might explain spectral anomalies .

Q. How can derivatives of this compound be designed for targeted biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, nitro) at the para-position to modulate lipophilicity (logP) and binding affinity. For example, 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene (CAS 200958-40-3) shows enhanced bioactivity due to electron-withdrawing groups .

- Click chemistry : Azide-alkyne cycloaddition attaches bioactive moieties (e.g., triazoles) to the bromine site. Purity (>95%) is critical for reproducible assays .

- In silico docking : Molecular docking (AutoDock Vina) predicts interactions with enzymes (e.g., cytochrome P450), guiding derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.